2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide
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Overview
Description
2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11N5O3S and its molecular weight is 305.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Strategies
- A study described the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO), indicating the significance of altering heterocycle structures or blocking reactive sites to enhance drug stability and efficacy (Linton et al., 2011).
- Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the potential of pyrimidine derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).
Biological Evaluation and Antimicrobial Activity
- The synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives highlighted the antimicrobial potential of these compounds, suggesting their use in developing new antimicrobial agents (Bhuiyan et al., 2006).
- Another study synthesized, characterized, and evaluated the antibacterial and anti-inflammatory activities of new pyrimidine and thiophene derivatives, further emphasizing the therapeutic relevance of structurally similar compounds (Lahsasni et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-dihydroimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c18-10(8-5-14-12(20)16-8)13-2-3-17-6-15-7-1-4-21-9(7)11(17)19/h1,4-6H,2-3H2,(H,13,18)(H2,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQBSVPLZBCNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.